3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole
CAS No.: 1250052-81-3
Cat. No.: VC3400212
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250052-81-3 |
|---|---|
| Molecular Formula | C6H9ClN2O2 |
| Molecular Weight | 176.6 g/mol |
| IUPAC Name | 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C6H9ClN2O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4H2,1H3 |
| Standard InChI Key | BZTUCOQSCNDMAF-UHFFFAOYSA-N |
| SMILES | COCCC1=NC(=NO1)CCl |
| Canonical SMILES | COCCC1=NC(=NO1)CCl |
Introduction
3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole, with the CAS number 1250052-81-3, is a synthetic organic compound belonging to the oxadiazole family. It is characterized by its molecular formula C6H9ClN2O2 and a molecular weight of 176.60 g/mol . This compound is of interest in various research fields due to its potential biological activities.
Biological Activities
Oxadiazoles, including 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole, have been studied for their diverse biological activities:
-
Anticancer Activity: Oxadiazole derivatives have shown significant cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine can enhance anticancer activity by promoting apoptosis in cancer cells .
-
Antimicrobial Activity: Oxadiazoles exhibit antibacterial and antifungal properties, with some derivatives showing effective inhibition against various bacterial strains and fungi .
-
Nematocidal Activity: Some 1,2,4-oxadiazole derivatives have demonstrated remarkable nematocidal activities against certain nematodes .
Synthesis and Characterization
The synthesis of 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume